2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-propan-2-yl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-9(2)13-8-5-11(10(13)14)3-6-12-7-4-11;/h9,12H,3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTFFYHCZLXYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2(C1=O)CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662890 | |
| Record name | 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187173-33-6 | |
| Record name | 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation of the Secondary Amine
- Substrate : 2,8-Diazaspiro[4.5]decan-1-one hydrochloride
- Alkylating Agent : Isopropyl bromide or iodide
- Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA)
- Solvent : Dichloroethane or acetonitrile (MeCN)
- Conditions : Heating at 60–90°C for 24–48 hours.
- Yield : ~50–60% (estimated from analogous reactions).
Mechanistic Note : The reaction proceeds via nucleophilic substitution (Sₙ2), where the secondary amine attacks the electrophilic isopropyl halide.
Reductive Amination
- Substrate : 2,8-Diazaspiro[4.5]decan-1-one
- Carbonyl Source : Isopropyl ketone
- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)
- Solvent : Methanol (MeOH)
- Conditions : Room temperature, 12 hours.
- Advantage : Higher regioselectivity compared to alkylation.
Final Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via acid treatment:
- Acid : Hydrochloric acid (HCl) in diethyl ether or ethanol
- Conditions : Stirring at 0–5°C for 1 hour.
- Isolation : Filtration and washing with cold ether.
Purity Control : Residual solvents (e.g., CH₂Cl₂) are removed under vacuum to meet pharmacopeial standards.
Alternative Routes and Comparative Analysis
One-Pot Spirocyclization and Alkylation
Analytical and Optimization Data
Table 1: Comparison of Key Synthetic Methods
Critical Observations :
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including inhibitors of specific enzymes like TYK2 and JAK1.
Biological Studies: The compound is used in studies related to cell signaling pathways and receptor interactions.
Industrial Applications: It serves as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the activity of enzymes such as TYK2 and JAK1 by binding to their active sites . This inhibition disrupts the signaling pathways mediated by these enzymes, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride and its analogs:
Key Structural and Functional Comparisons
Substituent Effects: Lipophilicity: The 4-chlorophenyl derivative (CAS 1198284-09-1) exhibits higher lipophilicity than the parent compound due to its aromatic chlorination, which may enhance membrane permeability . Electronic Effects: The ketone position (1-one vs. 3-one) alters electron density distribution. For example, the 3-one isomer (CAS 1380386-81-1) may exhibit distinct reactivity in nucleophilic addition reactions .
Benzyl-substituted analogs (e.g., CAS 1070166-08-3) highlight the role of aromatic groups in modulating receptor affinity, a strategy common in CNS drug development .
Synthetic Accessibility :
- Many analogs (e.g., 4-chlorophenyl and benzyl derivatives) are synthesized via amide cyclization or alkylation of the parent spiro core, as described in for related spiro compounds .
Implications for Drug Development
- Tunable Properties : Substituent variations (e.g., isopropyl for lipophilicity, benzyl for π-stacking) allow fine-tuning of pharmacokinetic profiles.
- Safety and Storage : Most compounds require inert atmosphere storage, indicating sensitivity to moisture or oxidation .
Biological Activity
2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is part of a larger class of piperidine derivatives that have shown promise in various therapeutic applications, including anticancer and antimicrobial activities.
- Molecular Formula : C11H21ClN2O
- Molecular Weight : 232.75 g/mol
- CAS Number : 1380300-45-7
The biological activity of this compound is attributed to its structural features, which allow it to interact with biological targets effectively. The spirocyclic structure enhances its binding affinity to various receptors, potentially affecting multiple signaling pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been observed to induce apoptosis in cancer cell lines through the inhibition of specific molecular pathways associated with tumor growth.
Case Study: Cytotoxicity in Cancer Cell Lines
A study investigated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that the compound exhibited better cytotoxicity compared to the reference drug bleomycin, suggesting its potential as a therapeutic agent in cancer treatment .
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one HCl | FaDu | 10 | |
| Bleomycin | FaDu | 15 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves the inhibition of chitin synthase, which is crucial for fungal cell wall synthesis.
Antimicrobial Efficacy
The compound was tested against several fungal strains, showing significant inhibitory effects:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 5 µg/mL | |
| Aspergillus fumigatus | 10 µg/mL | |
| Aflatoxin flavus | 8 µg/mL |
Structure-Activity Relationship (SAR)
The spirocyclic structure is critical for enhancing biological activity. Modifications in the substituents on the nitrogen atoms and the carbon skeleton can significantly affect the compound's potency and selectivity towards biological targets.
Key Findings from SAR Studies
- Nitrogen Substitution : Presence of nitrogen in the cyclic structure increases hydrophobic interactions with target proteins.
- Alkyl Chain Length : Variations in alkyl chain length influence solubility and bioavailability.
Q & A
Q. Table 1. Key Analytical Parameters for HPLC Validation
| Parameter | Specification | Reference Method |
|---|---|---|
| Column | Chromolith® RP-18e (100 × 4.6 mm) | |
| Mobile Phase | Acetonitrile:0.1% TFA (70:30) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm | |
| Resolution (R) | ≥1.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
